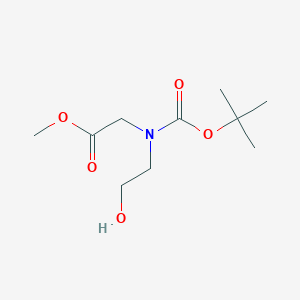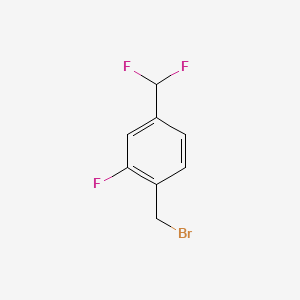
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a propanenitrile backbone
Méthodes De Préparation
The synthesis of 3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxybenzaldehyde with trifluoroacetic acid and a suitable nitrile source under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile has several scientific research applications:
Mécanisme D'action
The mechanism by which 3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The methoxyphenyl group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity . These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile can be compared with other similar compounds, such as:
3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile: This compound has an additional trifluoromethyl group, which can further enhance its chemical stability and reactivity.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical and biological properties.
3-(2,2,2-Trifluoroethoxy)propanenitrile: This compound has an ethoxy group instead of a methoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H8F3NO |
|---|---|
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2-(2-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-5-3-2-4-7(9)8(6-14)10(11,12)13/h2-5,8H,1H3 |
Clé InChI |
SWVVGQSOWXDMQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)


![8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-](/img/structure/B14032513.png)

![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)


